molecular formula C11H12O2 B8684351 4-Methoxy-indan-5-carbaldehyde

4-Methoxy-indan-5-carbaldehyde

Cat. No.: B8684351
M. Wt: 176.21 g/mol
InChI Key: PZCBSIUMTPTLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-indan-5-carbaldehyde is a bicyclic aromatic compound consisting of an indan core (a benzene ring fused to a cyclopentane ring) with a methoxy (-OCH₃) substituent at position 4 and an aldehyde (-CHO) group at position 5 (Figure 1). Indan-based aldehydes are critical intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their reactivity and aromatic stability .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde

InChI

InChI=1S/C11H12O2/c1-13-11-9(7-12)6-5-8-3-2-4-10(8)11/h5-7H,2-4H2,1H3

InChI Key

PZCBSIUMTPTLPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCC2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indan Derivatives

5-Methoxyindan-1-one ():

  • Structure : Shares the indan backbone but replaces the aldehyde with a ketone (-CO-) at position 1 and a methoxy group at position 3.
  • Key Differences : The absence of the aldehyde group reduces electrophilic reactivity, making it less suited for nucleophilic addition reactions. Applications include use as a precursor in asymmetric synthesis.
Table 1: Comparison of Indan Derivatives
Compound Functional Groups Molecular Formula Key Applications
4-Methoxy-indan-5-carbaldehyde -CHO (C5), -OCH₃ (C4) C₁₁H₁₀O₂ Pharmaceutical intermediates
5-Methoxyindan-1-one -CO- (C1), -OCH₃ (C5) C₁₀H₁₀O₂ Organic synthesis precursors

Indole Carbaldehydes

5-Methoxyindole-3-carboxaldehyde ():

  • Structure : Features an indole ring (benzene fused with pyrrole) with a methoxy group at position 5 and an aldehyde at position 3.
  • Reactivity : The electron-rich indole ring enhances electrophilic substitution at position 2 or 4, contrasting with the indan system’s preference for substitution at the benzene ring.
  • Applications : Used in antifungal agents and fluorescent probes .

Indole-3-carboxaldehyde ():

  • Physical Properties : Molecular weight 145.15 g/mol, melting point 193–198°C.
  • Key Differences : Lacks the methoxy group, reducing steric and electronic effects compared to this compound.
Table 2: Indole Carbaldehydes vs. This compound
Compound Structure Molecular Weight (g/mol) Melting Point (°C) Key Uses
This compound Indan + -CHO, -OCH₃ 178.20 (calculated) Not reported Synthetic intermediates
5-Methoxyindole-3-carboxaldehyde Indole + -CHO, -OCH₃ 175.17 140–146 (analog) Antifungal research
Indole-3-carboxaldehyde Indole + -CHO 145.15 193–198 Fluorescent dyes, pharmaceuticals

Heterocyclic Aldehydes

2-Methoxy-5-(methoxymethoxy)-4-pyridinecarboxaldehyde ():

  • Structure : Pyridine ring with methoxy and aldehyde groups.
  • Reactivity : The electron-deficient pyridine ring directs substitution to the aldehyde-adjacent positions, differing from indan’s electron-rich system.

4-Methyl-5-thiazolecarboxaldehyde ():

  • Applications : Used in coordination chemistry and agrochemical synthesis.
  • Key Contrast : Thiazole’s sulfur atom introduces distinct electronic properties, influencing metal-binding capabilities.
Table 3: Heterocyclic Aldehydes Comparison
Compound Ring System Key Functional Groups Applications
This compound Indan -CHO (C5), -OCH₃ (C4) Organic synthesis
2-Methoxy-5-(methoxymethoxy)-4-pyridinecarboxaldehyde Pyridine -CHO (C4), -OCH₃ (C2, C5) Ligand design, catalysis
4-Methyl-5-thiazolecarboxaldehyde Thiazole -CHO (C5), -CH₃ (C4) Agrochemicals, metal complexes

Key Research Findings and Trends

Electronic Effects : Methoxy groups in this compound likely increase electron density at the benzene ring, favoring electrophilic aromatic substitution at para/meta positions compared to pyridine or thiazole derivatives .

Stability : Indan-based aldehydes exhibit higher thermal stability (inferred from indole analogs in ) than furan derivatives like 5-(Methoxymethyl)furan-2-carbaldehyde, which may degrade under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.